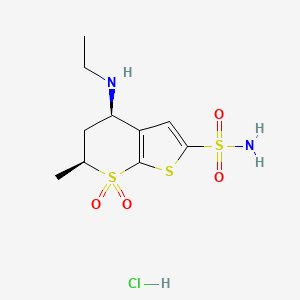

Dorzolamide hydrochloride, (+/-)-(cis)-

Description

Overview of Dorzolamide (B1670892) Hydrochloride as a Carbonic Anhydrase Inhibitor

Dorzolamide hydrochloride functions as a highly specific and potent inhibitor of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. nih.govpatsnap.com The primary mechanism of action involves the reversible inhibition of carbonic anhydrase, which catalyzes the hydration of carbon dioxide to form carbonic acid, subsequently dissociating into bicarbonate and protons. eyewiki.orgwikipedia.org In the ciliary processes of the eye, the production of bicarbonate ions is a key step in the secretion of aqueous humor. nih.goveyewiki.org By inhibiting carbonic anhydrase, specifically the isoenzyme CA-II which is abundant in the non-pigmented ciliary epithelium, dorzolamide reduces the formation of bicarbonate ions. nih.goveyewiki.orgdrugbank.com This action consequently decreases the transport of sodium and fluid, leading to a reduction in aqueous humor secretion. nih.govdrugbank.com

Academic research has extensively studied dorzolamide's selectivity for different carbonic anhydrase isoenzymes. It demonstrates a significantly higher affinity for CA-II compared to CA-I. drugbank.commedchemexpress.com Research indicates its IC50 values are 0.18 nM for CA-II and 600 nM for CA-I, showcasing a high degree of selectivity. medchemexpress.comsigmaaldrich.com Furthermore, it is a potent inhibitor of several other CA isoforms, including V, VI, IX, XII, XIII, and XIV, with Ki values in the nanomolar range. caymanchem.com This high specificity for CA-II, the predominant isoenzyme in the ciliary processes, allows for targeted local action within the eye, a key focus of its design. drugbank.comhres.ca Unlike systemically administered CA inhibitors, the topical application of dorzolamide was developed to exert its effects with minimal systemic exposure. hres.ca

The following table summarizes the inhibitory activity of dorzolamide against various human carbonic anhydrase (CA) isoenzymes, highlighting its potent and selective nature which is a cornerstone of its research profile.

| Carbonic Anhydrase Isoenzyme | Inhibition Constant (K_i) or IC50 |

| CA-I | 600 nM (IC50) |

| CA-II | 0.18 nM (IC50), 3.5 nM (K_i) |

| CA-III | 8,000 nM (8.0 µM) (K_i) |

| CA-IV | 6.9 nM (IC50), 8,500 nM (8.5 µM) (K_i) |

| CA-V | 3.5-52 nM (K_i range) |

| CA-VI | 3.5-52 nM (K_i range) |

| CA-IX | 3.5-52 nM (K_i range) |

| CA-XII | 3.5-52 nM (K_i range) |

| CA-XIII | 3.5-52 nM (K_i range) |

| CA-XIV | 3.5-52 nM (K_i range) |

| Data sourced from multiple preclinical pharmacology studies. medchemexpress.comsigmaaldrich.comcaymanchem.com |

Significance in Medicinal Chemistry and Pharmaceutical Sciences

The development of dorzolamide hydrochloride represents a landmark achievement in rational, structure-based drug design. wikipedia.orgcaymanchem.com Before its creation, carbonic anhydrase inhibitors were only available for systemic administration, which often led to undesirable side effects due to the widespread distribution of the enzyme throughout the body. eyewiki.orgnih.gov The challenge for medicinal chemists was to design a molecule with sufficient water solubility and the ability to penetrate the cornea to reach the ciliary body, while minimizing systemic absorption. nih.goveyewiki.org Dorzolamide was successfully engineered to meet these criteria, possessing the necessary physicochemical properties for effective topical delivery. nih.govsigmaaldrich.com

In the field of pharmaceutical sciences, dorzolamide's formulation as a topically active agent was a significant advancement. nih.govnih.gov It is a water-soluble compound, a property that many earlier experimental substances lacked. nih.gov Research into its physicochemical properties reveals it has two pKa values and is most stable in aqueous solutions at a pH between 4 and 6. nih.gov The sulfonamide moiety is susceptible to hydrolysis, necessitating careful formulation and storage. nih.gov The creation of a stable, effective topical solution was a key pharmaceutical hurdle that was overcome, paving the way for a new class of ophthalmic medications. nih.govnih.gov Ongoing research continues to explore novel delivery systems, such as nanoparticle-based formulations and cyclodextrin (B1172386) complexes, to further enhance its ocular bioavailability and prolong its therapeutic effect. nih.govnih.govplos.org These advanced formulations aim to improve drug permeation through the cornea and sustain drug concentrations at the site of action. nih.govplos.org

The table below outlines some key physicochemical properties of dorzolamide hydrochloride that are relevant to its study in pharmaceutical sciences.

| Property | Value/Description |

| Chemical Formula | C₁₀H₁₆N₂O₄S₃ · HCl caymanchem.com |

| Molecular Weight | 360.9 g/mol nih.gov |

| CAS Number | 130693-82-2 medchemexpress.comcaymanchem.com |

| Appearance | Solid medchemexpress.com |

| pKa Values | Two pKa values, exists in cationic, unionized, and anionic forms at different pH levels. nih.gov |

| Optimal Stability | pH 4-6 in aqueous solution. nih.gov |

| Solubility | Water-soluble. sigmaaldrich.com Soluble in PBS (pH 7.2) at 1 mg/ml. caymanchem.com |

| Data compiled from various chemical and pharmaceutical research sources. |

Historical Context of Carbonic Anhydrase Inhibitor Development Relevant to Dorzolamide

The history of carbonic anhydrase inhibitors (CAIs) in medicine began with systemic agents like acetazolamide (B1664987). wikipedia.orgwikipedia.org While effective in reducing intraocular pressure by decreasing aqueous humor production, their use was hampered by a high incidence of systemic side effects, including paresthesia, fatigue, and metabolic acidosis. ima.org.ileyewiki.orgnih.gov These adverse effects arose because systemic administration inhibits carbonic anhydrase throughout the body. nih.govnih.gov The significant patient intolerance to oral CAIs created a strong impetus within the research community to develop a topically active inhibitor that could deliver therapeutic effects directly to the eye, thereby avoiding systemic complications. eyewiki.orgnih.govnih.gov

The journey to a topical CAI was long and challenging, primarily due to the difficulty in designing a molecule with the right balance of properties to effectively penetrate the cornea and inhibit the target enzyme in the ciliary body. eyewiki.org The development of dorzolamide in the late 1980s and its subsequent market introduction in 1995 was the culmination of these extensive research efforts. nih.govwikipedia.orgnih.gov It was the first topically administered CAI, representing a major breakthrough in glaucoma therapy and a welcome alternative for patients. nih.govima.org.il The success of dorzolamide validated the principles of structure-based drug design and spurred the development of other topical CAIs, such as brinzolamide (B135381). eyewiki.orgtaylorandfrancis.com This shift from systemic to topical administration fundamentally changed the management of elevated intraocular pressure, offering a more targeted therapeutic approach. ima.org.ilnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-QDOHZIMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152785 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-37-0 | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide hydrochloride, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereochemical Research of Dorzolamide Hydrochloride

Synthetic Routes and Methodologies for Dorzolamide (B1670892) and Key Intermediates

The synthesis of dorzolamide hydrochloride involves multiple steps, with a focus on creating key intermediates that ultimately lead to the final active pharmaceutical ingredient.

Exploration of Classical and Contemporary Synthesis Approaches

One common strategy involves the synthesis of the key intermediate, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. jopcr.com A multi-step process for this intermediate starts with methyl (R)-3-hydroxybutyrate, which is reacted with p-toluenesulfonyl chloride. jopcr.com This is followed by the formation of a lithiated thiophene (B33073) intermediate, esterification, hydrolysis, and finally, cyclization to yield the desired ketone intermediate. jopcr.com

Another approach focuses on the stereoselective synthesis of the (4S,6S) isomer, which is the therapeutically active form of dorzolamide. derpharmachemica.com This has been achieved through the diastereoselective reduction of chiral N-tert-butanesulfinimines. derpharmachemica.com This method provides a direct route to the desired stereoisomer, minimizing the need for extensive purification to remove unwanted isomers. derpharmachemica.com

More recent research has explored novel routes, such as a stereoselective solvolysis reaction to produce a key intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, in a diastereomerically pure form. nih.govresearchgate.netacs.org This method is notable for its ability to produce the desired trans-isomer with high selectivity, regardless of the starting diastereomeric ratio of the precursor. nih.govresearchgate.netacs.org

Optimization of Synthetic Processes for Yield and Purity

Significant efforts have been dedicated to optimizing the synthesis of dorzolamide to increase both the yield and purity of the final product. For the synthesis of the intermediate (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, optimization of reaction times, solvents, and purification methods has been shown to increase the yield from 40% to 60%. jopcr.comjopcr.com The efficiency of each step, particularly the cyclization and esterification stages, was improved, leading to higher yields and fewer byproducts. jopcr.com

The purification of dorzolamide to remove the unwanted cis-isomer is a critical step. One patented process describes the use of salicylic (B10762653) acid to selectively precipitate the trans-(±)-dorzolamide, achieving a purity of at least 99% for the trans-isomer. google.comgoogleapis.com Another method involves dissolving crude dorzolamide hydrochloride in water, adjusting the pH to precipitate the base, and then extracting with an organic solvent before re-forming the hydrochloride salt to achieve higher purity. google.com

The table below summarizes the impact of optimization on the yield of a key dorzolamide intermediate.

| Process Stage | Initial Yield | Optimized Yield | Key Optimization Factors |

| (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one Synthesis | 40% | 60% | Reaction times, solvents, purification methods jopcr.comjopcr.com |

Role of Specific Reagents and Reaction Conditions in Synthesis

The choice of reagents and reaction conditions plays a pivotal role in the successful synthesis of dorzolamide and its intermediates. For instance, in the synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, key reagents include n-butyllithium, oxalyl chloride, and DMF. jopcr.com The reaction conditions, such as temperature and stirring time, are carefully controlled to maximize the yield. jopcr.comjopcr.com For example, the initial reaction is carried out at temperatures below -5°C, while the cyclization step is performed at -10°C with the addition of stannic chloride. jopcr.com

In the stereoselective solvolysis approach, the solvent system is critical. An acetone/phosphate (B84403) buffer mixture was found to be highly effective for the stereoselective solvolysis of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (B1210297). nih.govresearchgate.netacs.org The use of a phosphate buffer was observed to influence the selectivity of the reaction. bohrium.com Kinetic analysis revealed that the reaction proceeds via an SN1-like mechanism, which was further confirmed by trapping the cationic intermediate with sodium azide. nih.govresearchgate.netbohrium.com

The final conversion to dorzolamide hydrochloride often involves the use of hydrochloric acid in a suitable solvent like ethyl acetate or ethanol (B145695) to precipitate the salt. google.comnewdrugapprovals.orgchemicalbook.com The pH is carefully adjusted to ensure complete precipitation and high purity of the final product. chemicalbook.com

The table below highlights some key reagents and their roles in the synthesis of dorzolamide.

| Reagent | Role in Synthesis | Reference |

| n-Butyllithium | Formation of a lithiated thiophene intermediate | jopcr.com |

| Oxalyl chloride | Used in the cyclization step | jopcr.com |

| Stannic chloride | Catalyst for the cyclization reaction | jopcr.com |

| Acetone/Phosphate Buffer | Solvent system for stereoselective solvolysis | nih.govresearchgate.netacs.org |

| Sodium Azide | Trapping agent to confirm SN1 reaction mechanism | nih.govresearchgate.netbohrium.com |

| Hydrogen Peroxide | Oxidizing agent for the conversion of sulfide (B99878) to sulfone | google.comgoogleapis.com |

| Sodium Tungstate (B81510) | Catalyst for the oxidation reaction | google.comgoogleapis.com |

Oxidation Reactions in Dorzolamide Synthesis

Oxidation is a crucial step in many synthetic routes to dorzolamide, specifically for the conversion of a sulfide to a sulfone. One patented process describes the oxidation of a hydroxysulfonamide intermediate using an oxidizing agent like hydrogen peroxide. google.comgoogleapis.com This reaction is often catalyzed by sodium tungstate to improve efficiency and yield. google.comgoogleapis.com The reaction can be carried out in a variety of solvents, including water, ethyl acetate, or mixtures thereof. google.comgoogleapis.com

Another method involves the oxidation of diastereomerically enriched trans-3 to afford the corresponding sulfone, trans-2. nih.gov This oxidation step is a key part of a two-step process to obtain the diastereomerically pure intermediate. nih.gov The choice of oxidizing agent and reaction conditions is important to ensure that the oxidation occurs without affecting other functional groups in the molecule.

Stereochemical Considerations and Isomerism in Dorzolamide Hydrochloride Research

Dorzolamide possesses two chiral centers, leading to the possibility of four diastereomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S). derpharmachemica.com The therapeutically active isomer is the (4S,6S)-trans diastereomer. derpharmachemica.comnih.gov

Analysis of the (4S,6S)-trans Configuration and its Significance

The (4S,6S)-trans configuration of dorzolamide is essential for its biological activity as a carbonic anhydrase inhibitor. derpharmachemica.comnih.gov The other three diastereomers are considered impurities and must be controlled during the manufacturing process. derpharmachemica.com The specific stereochemistry of the (4S,6S) isomer allows for optimal binding to the active site of the carbonic anhydrase enzyme. nih.gov

Research has focused on developing synthetic methods that are highly stereoselective to produce the desired (4S,6S) isomer. One such method involves a stereoselective solvolysis that yields the trans-isomer with high diastereomeric excess. nih.govresearchgate.net The structure of the key intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, has been confirmed by single-crystal X-ray analysis, verifying the trans configuration. nih.govresearchgate.net

The separation of the desired (4S,6S) enantiomer from the (4R,6R) enantiomer is another critical aspect. This is often achieved through chiral resolution using a resolving agent such as di-p-toluoyl-tartaric acid. google.com The choice of solvent for this resolution is also important, with mixtures of polar protic and aprotic solvents like 2-propanol and acetonitrile (B52724) being preferred. google.com High-performance liquid chromatography (HPLC) methods using chiral stationary phases have also been developed for the analytical separation and quantification of the enantiomers. researchgate.net

The table below lists the different isomers of dorzolamide.

| Isomer Configuration | Stereochemical Classification | Activity |

| (4S,6S) | trans | Active |

| (4R,6R) | trans | Inactive |

| (4S,6R) | cis | Inactive |

| (4R,6S) | cis | Inactive |

Research on Diastereoisomeric Mixtures and Stereoselective Reactions in Synthetic Pathways

The synthesis of dorzolamide, a compound with two chiral centers, inherently involves the potential formation of four diastereoisomers. derpharmachemica.com The therapeutically active form is the trans-(4S,6S)-isomer, making the control of stereochemistry a critical aspect of its synthesis. derpharmachemica.com Research has focused on developing synthetic pathways that are highly stereoselective to maximize the yield of the desired isomer and simplify purification.

A key challenge in dorzolamide synthesis is managing the diastereomeric mixtures that can arise. For instance, the Ritter reaction, a crucial step in some synthetic routes for introducing the amino group, can lead to a mixture of cis- and trans-isomers if the preceding intermediates are not stereochemically pure. epo.orggoogle.com

Significant research has been conducted on the stereoselective synthesis of key intermediates. One notable study investigated the kinetic resolution of diastereoisomeric mixtures of esters to produce the precursor alcohol ((6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, or alcohol 3 ). acs.orgnih.gov Initial attempts using enzymatic hydrolysis with Candida antarctica lipase (B570770) B (CALB) were not successful due to a dominant, uncatalyzed parallel reaction. acs.orgnih.gov This parallel reaction was discovered to be a remarkably stereoselective solvolysis of the acetate ester intermediate 5 . acs.org This process proceeds through an SN1-like mechanism, which was confirmed by kinetic analysis and the trapping of a cationic intermediate with sodium azide. bohrium.comnih.gov

The stereoselectivity of this solvolysis is highly effective, consistently producing the desired trans-alcohol intermediate in high diastereomeric excess, regardless of the starting cis/trans ratio of the ester. nih.gov For example, solvolysis of an ester mixture with a near 50:50 cis/trans ratio resulted in the alcohol product with a cis/trans ratio of up to 7:93. acs.org This demonstrates a powerful method for converting a diastereoisomeric mixture into a product highly enriched in the desired trans configuration. nih.gov

Table 1: Diastereomeric Ratio of Alcohol Product from Solvolysis of Ester Intermediate 5

| Solvent System | Conversion (%) | Product cis:trans Ratio | Reference |

|---|---|---|---|

| acetone/PB (0.1 M) 50:50 | 68 | 10:90 | researchgate.net |

| acetone/PB (0.3 M) 50:50 | 61 | 9:91 | researchgate.net |

| ethanol/H₂O 67:33 | Not Reported | 8:92 | unibo.it |

| TFE/PB (0.1 M) 40:60 | 100 | 6:94 | researchgate.net |

| PB (0.1 M) | 81 | 7:93 | researchgate.net |

PB: Phosphate Buffer; TFE: Trifluoroethanol. Data sourced from studies on the stereoselective solvolysis of intermediate 5.

Methods for Stereoisomeric Purity and Control in Synthesis

Achieving high stereoisomeric purity is paramount in the synthesis of dorzolamide. Several methods are employed to control and purify the stereoisomers throughout the synthetic pathway.

One primary method for purification is crystallization . Following the stereoselective solvolysis that yields the trans-rich alcohol 3 , the subsequent oxidation produces the sulfone intermediate, trans-2 ((4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide). nih.gov This key intermediate can be crystallized to achieve a diastereomerically pure form, with yields reported as high as 87%. acs.orgnih.gov

Another established technique is classical resolution , which involves separating a racemic mixture into its enantiomers. One patented process describes the resolution of a racemic dorzolamide base using a chiral resolving agent, di-p-toluoyl-L-tartaric acid monohydrate, in n-propanol. epo.org The desired diastereomeric salt selectively crystallizes and is then separated.

Furthermore, selective salt formation can be used to separate diastereomers. A process has been described where a mixture of cis- and trans-dorzolamide base isomers is treated with a specific carboxylic acid, such as maleic acid. epo.org This leads to the selective precipitation of the maleate (B1232345) salt of the desired trans-isomer, which can then be isolated and converted back to the free base and subsequently to the hydrochloride salt. epo.org The final pure dorzolamide hydrochloride is often obtained through further recrystallization from a mixture of solvents like methanol (B129727) and isopropanol. epo.org

These methods, from stereoselective reactions to meticulous purification steps like crystallization and resolution, are essential for ensuring that the final active pharmaceutical ingredient consists solely of the required (4S,6S)-trans isomer. derpharmachemica.comepo.org

Structural Elucidation and Conformational Analysis Research

The definitive identification and structural confirmation of dorzolamide hydrochloride and its synthetic intermediates rely on a suite of advanced analytical techniques. Spectroscopic and crystallographic studies have been indispensable in verifying the compound's structure, stereochemistry, and molecular geometry.

Application of Advanced Spectroscopic Techniques for Structural Characterization

A range of spectroscopic methods is utilized to confirm the identity and purity of dorzolamide.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is a fundamental technique for the qualitative estimation of dorzolamide. In a phosphate buffer at pH 7.4, dorzolamide hydrochloride exhibits a characteristic maximum absorbance (λmax) at approximately 253 nm. jchps.comresearchgate.net In other studies, the λmax has been recorded at 254 nm. actapharmsci.com This technique is valuable for routine analysis and quantification in pharmaceutical formulations. derpharmachemica.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy provides crucial information about the functional groups present in the molecule. The IR spectrum of dorzolamide shows characteristic absorption peaks that confirm its structure. actapharmsci.com For instance, the presence of the sulfonamide (SO₂) and amine (N-H) groups, which are central to the molecule's function, are confirmed by strong absorption bands. actapharmsci.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is vital for confirming the molecular structure and is also used to monitor the progress and stereochemical outcome of synthetic reactions. acs.orgunibo.it It allows for the differentiation and quantification of cis and trans diastereomers in reaction mixtures, which was a key method in studying the stereoselective solvolysis of dorzolamide intermediates. acs.org

Table 2: Characteristic Spectroscopic Data for Dorzolamide

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| UV-Vis | λmax at 253-254 nm | Electronic transitions in the thiophene-sulfonamide chromophore | jchps.comactapharmsci.com |

| FTIR | 3372 cm⁻¹ | N-H stretching | actapharmsci.com |

| FTIR | 2689 cm⁻¹ | N-H₃ stretching (from hydrochloride salt) | actapharmsci.com |

| FTIR | 1345, 1159, 1132 cm⁻¹ | SO₂ stretching (sulfonamide) | actapharmsci.com |

| DSC | Endothermic peak at 276.9 °C | Melting point of the drug substance | jchps.com |

DSC: Differential Scanning Calorimetry

Crystallographic Studies and Molecular Geometry Determination of Dorzolamide and its Intermediates

X-ray crystallography provides unambiguous proof of molecular structure, including the absolute configuration of chiral centers and precise geometric parameters.

Studies on dorzolamide hydrochloride itself have confirmed its molecular conformation via single-crystal X-ray analysis. nih.gov This technique is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby definitively establishing the trans relationship between the ethylamino group at position 4 and the methyl group at position 6.

Crystallography has also been crucial for characterizing key synthetic intermediates. The structure of the diastereomerically pure intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2), was confirmed by single-crystal X-ray analysis. acs.orgnih.gov This analysis provided absolute confirmation of its stereochemistry, which is essential for ensuring the correct configuration is carried through to the final dorzolamide product. acs.org

Table 3: Crystallographic Data for a Key Dorzolamide Intermediate

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide (trans-2) | Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net | |

| Cell Parameters | a= 7.8834(2) Å, b= 9.2510(3) Å, c= 26.4745(9) Å | researchgate.net | |

| Volume | 1931.51(10) ų | researchgate.net |

Table of Mentioned Compounds

| Common Name/Identifier | Chemical Name |

|---|---|

| Dorzolamide | (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide |

| Dorzolamide Hydrochloride | (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride |

| Intermediate trans-2 | (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide |

| Intermediate trans-3 | trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol |

| Intermediate 5 | cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate |

| Di-p-toluoyl-L-tartaric acid | (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |

| Maleic acid | (Z)-But-2-enedioic acid |

Molecular Mechanism of Action and Biological Target Interactions Preclinical Focus

Detailed Mechanism of Carbonic Anhydrase Inhibition by Dorzolamide (B1670892)

Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). rcsb.orgnih.gov Dorzolamide's inhibitory effect on this reaction is the foundation of its pharmacological activity.

Dorzolamide demonstrates high affinity for several carbonic anhydrase isoenzymes, particularly human carbonic anhydrase II (hCA II), which is the most active isoform and is abundant in the ciliary processes of the eye. droracle.ai In vitro binding studies have characterized the kinetics and thermodynamics of this interaction.

The binding of dorzolamide to hCA II is characterized by a very high affinity, with a dissociation constant (Kd) reported to be as low as 0.04 nM. rcsb.org One study identified a high-affinity binding site corresponding to CA-II with a Kd of 0.0011 µM and a low-capacity Bmax of 16.1 µM. nih.gov In contrast, its affinity for CA-I is significantly lower, with a reported Kd of 2.8 µM and a high-capacity Bmax of 117.1 µM. nih.gov This indicates a strong selectivity for the CA-II isoform. nih.gov

Thermodynamic analyses of dorzolamide binding to carbonic anhydrase indicate that the interaction is primarily driven by hydrogen bonding and van der Waals forces. nih.govresearchgate.net Fluorescence quenching experiments have shown that dorzolamide binds to both human and bovine CA II through a static quenching mechanism, which involves the formation of a stable complex between the inhibitor and the enzyme. nih.govresearchgate.net

| Isoform | Inhibition Constant (Kᵢ) | Dissociation Constant (KᏧ) | Reference |

|---|---|---|---|

| hCA I | Medium Potency | 2.8 µM | nih.gov |

| hCA II | High Potency (Low Nanomolar) | 0.0011 µM - 0.04 nM | rcsb.orgnih.gov |

| hCA IX | Potent Inhibitor | Not Specified | nih.gov |

| hCA XII | Potent Inhibitor | Not Specified | researchgate.net |

The inhibitory action of dorzolamide is achieved through its direct binding to the active site of the carbonic anhydrase enzyme. nih.govresearchgate.net X-ray crystallography and molecular modeling studies have provided detailed insights into this interaction. rcsb.orgrcsb.org The active site of carbonic anhydrase contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. nih.gov

Dorzolamide, like other sulfonamide inhibitors, coordinates directly with this catalytic zinc ion. rcsb.orgnih.gov The primary sulfonamide group (-SO₂NH₂) of dorzolamide binds to the Zn²⁺ in a deprotonated, anionic form. rcsb.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the hydration of CO₂.

Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds and other non-covalent interactions with amino acid residues within the active site pocket. nih.gov Key residues involved in these interactions with the dorzolamide scaffold include Thr199, Leu198, Phe131, and Val135. nih.gov The tail end of the sulfonamide inhibitor is considered critical in forming these stabilizing interactions, which ultimately influences the binding affinity and isoform specificity. rcsb.orgnih.gov

While there are at least 16 known human α-CA isozymes, dorzolamide exhibits a distinct selectivity profile. acs.org Its primary target is hCA II, for which it has a very high affinity. droracle.ainih.gov It is a potent inhibitor of hCA II, with inhibition constants (Ki) in the low nanomolar range. nih.gov

Dorzolamide also potently inhibits hCA VII, hCA IX, and hCA XII. researchgate.netnih.gov Its affinity for hCA I is substantially lower; reports indicate it has a 4000-fold higher affinity for CA-II than for CA-I. nih.gov This selectivity is clinically important because CA-I is also present in high concentrations in red blood cells, and its inhibition is associated with more systemic side effects. nih.gov Dorzolamide is considered a less potent inhibitor against other isoforms such as hCA IV. nih.gov This selective inhibition profile allows for targeted effects in tissues where the susceptible isoforms, particularly CA-II, play a key physiological role.

| hCA Isoform | Inhibitory Potency | Reference |

|---|---|---|

| hCA I | Low (4000-fold less than hCA II) | nih.gov |

| hCA II | Very High (Primary Target) | droracle.ainih.goveyewiki.org |

| hCA IV | Less Sensitive to Inhibition | nih.gov |

| hCA VII | Potently Inhibited | nih.gov |

| hCA IX | Potently Inhibited | nih.gov |

| hCA XII | Potently Inhibited | researchgate.net |

Cellular and Subcellular Effects of Dorzolamide Inhibition

The inhibition of carbonic anhydrase by dorzolamide at the cellular level directly translates into altered biochemical pathways, primarily affecting ion and fluid transport.

The fundamental cellular effect of dorzolamide is the deceleration of the reversible reaction that converts CO₂ to bicarbonate ions (HCO₃⁻). droracle.aieyewiki.orgnih.gov By inhibiting carbonic anhydrase, particularly CA-II, dorzolamide disrupts the rapid formation of these ions within the cell. nih.gov

This reduction in the intracellular pool of bicarbonate has significant downstream consequences for various ion transport pathways. Bicarbonate ions are crucial for the function of several membrane transport proteins. Their production influences fluid transport by affecting sodium (Na⁺) transport, possibly by regulating the local pH to levels optimal for active ion transport. eyewiki.org Consequently, the blockade of bicarbonate formation leads to a reduction in both sodium and fluid transport across cellular membranes in tissues where this process is dependent on carbonic anhydrase activity. nih.goveyewiki.org

In the eye, the non-pigmented ciliary epithelium of the ciliary body is responsible for secreting aqueous humor. eyewiki.org This process is highly dependent on the activity of carbonic anhydrase, specifically the CA-II isoenzyme, which is found in these epithelial cells. eyewiki.orggpnotebook.com

The secretion of aqueous humor is an active process driven by the transport of ions, primarily Na⁺ and HCO₃⁻, from the ciliary stroma into the posterior chamber of the eye, with water following osmotically. nih.gov Dorzolamide penetrates the cornea and reaches the ciliary body, where it inhibits CA-II. eyewiki.orgnih.gov This inhibition slows the formation of bicarbonate ions within the non-pigmented ciliary epithelial cells. droracle.aieyewiki.org The reduced availability of bicarbonate ions subsequently curtails the secretion of both bicarbonate and sodium into the posterior chamber, thereby decreasing the osmotic gradient and reducing fluid transport. nih.goveyewiki.org This leads to a decrease in the rate of aqueous humor secretion at the cellular and molecular level. droracle.ainih.gov

Comparative Molecular Pharmacology of Dorzolamide with Other Carbonic Anhydrase Inhibitors

The therapeutic action of dorzolamide hydrochloride, as with other carbonic anhydrase inhibitors (CAIs), is predicated on its specific molecular interactions with various isoforms of the carbonic anhydrase (CA) enzyme. A comparative preclinical analysis of dorzolamide with the systemic inhibitor acetazolamide (B1664987) and another topical agent, brinzolamide (B135381), highlights key differences in their inhibitory profiles and selectivity against human carbonic anhydrase (hCA) isoforms.

Dorzolamide is a potent inhibitor of several hCA isoforms, demonstrating particularly high affinity for hCA II and hCA IV. nih.gov The inhibition of hCA II, which is abundant in the ciliary body of the eye, is central to its mechanism of reducing aqueous humor production. drugbank.com Brinzolamide is also a highly potent inhibitor of hCA II. drugbank.commedchemexpress.com Structural and molecular docking studies have revealed that brinzolamide acts as a more potent inhibitor of hCA II and hCA IX when compared to dorzolamide. nih.gov

A critical aspect of the molecular pharmacology of CAIs is their selectivity for different isoforms. Dorzolamide exhibits a strong inhibitory preference for hCA II and hCA IV over the cytosolic hCA I. drugbank.com This is a significant feature, as the widespread inhibition of hCA I is generally not associated with the primary therapeutic effect in glaucoma and may contribute to systemic side effects. Acetazolamide, a first-generation CAI, is a non-selective inhibitor, potently affecting a broad range of CA isoforms, which is thought to contribute to its more extensive side-effect profile. tandfonline.comnih.gov

The inhibitory activity of these sulfonamide-based drugs stems from the binding of their sulfonamide group to the zinc ion within the active site of the CA enzyme. nih.govnih.gov However, the unique chemical structures appended to the sulfonamide core of each inhibitor dictate their binding affinities and selectivity across the various CA isoforms. nih.gov For instance, the tail end of the inhibitor molecule is crucial in forming stabilizing interactions that influence the tightness of binding and, consequently, isoform specificity. nih.gov

Physicochemical properties also play a role in the comparative pharmacology of these agents. Brinzolamide, for example, is more lipophilic than dorzolamide, a property that can influence its tissue penetration. drugbank.com Conversely, dorzolamide is more water-soluble. drugbank.com These differences can affect the distribution and concentration of the drugs in ocular tissues following administration.

The following data table provides a comparative summary of the inhibition constants (Kᵢ) of dorzolamide, brinzolamide, and acetazolamide against several key human carbonic anhydrase isoforms, based on preclinical research findings.

Interactive Table: Comparative Inhibition Constants (Kᵢ, nM) of Select Carbonic Anhydrase Inhibitors

| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |

| Dorzolamide | 250 | 0.9 | 45 | 4.7 |

| Brinzolamide | 3100 | 3.1 | 48 | 5.7 |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Data derived from a comprehensive review by Supuran C.T. and referenced studies therein. The inhibition constant (Kᵢ) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. |

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Vitro and Animal Models

Absorption Mechanisms and Permeation Studies in Preclinical Models

The permeation of dorzolamide (B1670892) across the cornea is a critical step for its therapeutic action following topical administration. Ex vivo studies using various animal models have been instrumental in characterizing this process. The cornea's complex, trilaminar structure presents a significant barrier to drug penetration.

Research comparing the sclera of different species found that the rabbit sclera was the thinnest and demonstrated the highest apparent permeability coefficient (Papp) for dorzolamide. nih.gov An ex vivo study utilizing Franz cells to measure transscleral diffusion showed that the flux of dorzolamide through rabbit sclera was approximately double that of equine sclera at the same concentration. nih.gov Differences in scleral thickness among species, including canine, equine, porcine, and rabbit, were shown to directly influence the permeability coefficient. nih.gov

Studies specifically investigating corneal permeation in rabbits have highlighted that dorzolamide's formulation can significantly impact its passage. Nanoliposomal formulations of dorzolamide, for instance, have demonstrated higher permeability through excised albino rabbit corneas compared to a standard drug solution. nih.gov This enhanced permeation is attributed to the lipophilicity of the vehicle, which may increase the drug's residence time on the corneal surface, and the positive surface charge of the nanoliposomes adhering to the negatively charged cornea. nih.gov In vivo studies in rabbits have also been conducted to evaluate the effect of dorzolamide on intrastromal corneal pressure, a sensitive method to assess endothelial function and physiological changes within the cornea. e-lactancia.org

The table below summarizes findings from a comparative ex vivo study on dorzolamide permeability across the sclera of different animal species.

| Animal Model | Scleral Thickness | Apparent Permeability Coefficient (Papp) (cm/s) | Trans-scleral Flux (µg/cm²/hr) at 20 mg/mL |

| Rabbit | Thinnest | 9.11E-06 | 656 |

| Porcine | - | - | - |

| Equine | - | - | 364 |

| Canine | Thickest | Lowest Papp | - |

Table 1: Comparative Ex Vivo Scleral Permeability of Dorzolamide in Different Animal Models. nih.gov

Following topical application, dorzolamide is absorbed systemically. researchgate.net Preclinical studies in animal models such as dogs and rats confirm this systemic uptake, primarily evidenced by systemic pharmacodynamic effects and the measurement of the compound in circulation. nih.govnih.govavma.org The systemic pharmacokinetic profile is unique; instead of high concentrations of free drug in the plasma, dorzolamide is characterized by its accumulation in red blood cells (RBCs). researchgate.net Plasma concentrations of the parent drug are often maintained at extremely low or undetectable levels. researchgate.net

In clinically normal dogs, topical application of a 2% dorzolamide solution was shown to significantly decrease intraocular pressure and aqueous humor flow rate, demonstrating a local pharmacodynamic effect that relies on initial absorption. avma.org While these studies focus on the ocular effects, systemic consequences, such as metabolic acidosis, have been observed in dogs receiving the topical treatment, confirming that a sufficient amount of the drug reaches systemic circulation to produce a systemic effect. nih.gov Similarly, studies in normotensive Wistar rats have demonstrated intraocular pressure reduction following topical administration, which presupposes absorption through the ocular tissues and potential entry into the systemic circulation. nih.gov

Distribution Research in Biological Tissues and Fluids (Animal Models)

Once absorbed, dorzolamide distributes extensively into various ocular tissues. Studies in pigmented rabbits have provided detailed insights into the drug's concentration and distribution profile within the eye after both single and multiple topical applications.

Upon multiple dosing, dorzolamide accumulates in most ocular tissues. nih.gov This accumulation is particularly notable in the iris/ciliary body, which is the target tissue for its therapeutic effect of reducing aqueous humor production. merckvetmanual.com Research shows that dorzolamide levels in the aqueous humor, sclera, retina, vitreous humor, and optic nerve are higher than those of other similar drugs after repeated application. nih.gov The drug also demonstrates regioselective distribution, with concentrations varying between the anterior and posterior regions of the sclera, retina, and vitreous. nih.govnih.gov

The following table presents the comparative ocular tissue distribution of dorzolamide in pigmented rabbits.

| Ocular Tissue | Key Finding | Citation |

| Aqueous Humor | Peak concentration occurs within 30 minutes after a single dose. | nih.gov |

| Cornea & Conjunctiva | Shows good delivery after single and multiple doses. | nih.gov |

| Iris/Ciliary Body | High accumulation, as it is the primary site of action. | merckvetmanual.com |

| Sclera, Retina, Vitreous | Demonstrates regioselective distribution (anterior vs. posterior). | nih.govnih.gov |

| Optic Nerve | Achieves significantly higher concentrations compared to other topical carbonic anhydrase inhibitors. | nih.gov |

Table 2: Summary of Dorzolamide Distribution in Ocular Tissues of Pigmented Rabbits.

A defining characteristic of dorzolamide's systemic pharmacokinetics is its extensive partitioning into and binding within red blood cells (RBCs). researchgate.net This process is mediated by the drug's high affinity for the enzyme carbonic anhydrase (CA), particularly the isoenzyme CA-II, which is abundant in erythrocytes. nih.govresearchgate.net

In vitro studies using human erythrocytes demonstrated that dorzolamide and its primary metabolite are preferentially taken up by these cells. researchgate.net Once inside the RBC, dorzolamide binds selectively and tightly to CA-II. researchgate.net This binding effectively sequesters the drug within the cellular compartment of the blood, resulting in very low concentrations of free, unbound drug in the plasma. researchgate.net

This strong binding to RBCs significantly influences the drug's systemic disposition, leading to a long half-life in circulation as the drug is protected from rapid metabolism and elimination. merckvetmanual.com The high blood-to-plasma ratio is a key parameter reflecting this sequestration. This dynamic means that measuring plasma concentrations alone would grossly underestimate the total amount of drug in the systemic circulation.

Metabolic Pathways and Enzyme Involvement

The metabolism of dorzolamide has been investigated in preclinical in vitro models. The primary metabolic pathway is the N-deethylation of the parent compound to form a single major metabolite, N-desethyl dorzolamide. researchgate.net This metabolite is also a carbonic anhydrase inhibitor, although it is less potent against CA-II than the parent drug. researchgate.net

Studies using rat liver microsomes have identified the specific enzymes responsible for this metabolic conversion. The N-deethylation of dorzolamide is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov This activity was found to be dependent on an NADPH-generating system and was inhibited by classic CYP450 inhibitors. nih.gov

Identification and Characterization of Metabolites

The primary metabolite of dorzolamide is N-desethyldorzolamide. bausch.come-lactancia.org This metabolite is formed through the N-deethylation of the parent drug. nih.gov In preclinical studies, N-desethyldorzolamide has been shown to be a less potent inhibitor of carbonic anhydrase II (CA-II) compared to dorzolamide itself. bausch.comdrugbank.com However, it does exhibit some inhibitory activity against carbonic anhydrase I (CA-I). bausch.comdrugbank.com

Similar to dorzolamide, N-desethyldorzolamide accumulates in red blood cells (RBCs), where it primarily binds to CA-I. bausch.comdrugbank.com In rat models, the N-deethylated metabolite, L-706,803, is a major component found in urine, accounting for a significant portion of the excreted dose. fda.gov

Role of Cytochrome P450 Isoenzymes in Dorzolamide Metabolism

The metabolism of dorzolamide to N-desethyldorzolamide is mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using rat liver microsomes have identified several CYP isoenzymes involved in this process. nih.gov

Specifically, research suggests the involvement of the CYP2B, CYP2E1, and CYP3A subfamilies in the N-deethylation of dorzolamide in rats. nih.govdrugbank.com Further investigations with human liver microsomes have implicated CYP2C9, CYP2C19, and CYP3A4 as the key isoenzymes responsible for the metabolism of dorzolamide to its N-desethyl metabolite. fda.gov

| CYP Isoenzyme | Role in Dorzolamide Metabolism | Preclinical Model | Reference |

|---|---|---|---|

| CYP2B1 | Involved in N-deethylation | Rat Liver Microsomes | nih.gov |

| CYP2E1 | Involved in N-deethylation | Rat Liver Microsomes | nih.gov |

| CYP3A | Involved in N-deethylation | Rat Liver Microsomes | nih.gov |

| CYP2C9 | Mediates metabolism to N-desethyl metabolite | Human Liver Microsomes | fda.gov |

| CYP2C19 | Mediates metabolism to N-desethyl metabolite | Human Liver Microsomes | fda.gov |

| CYP3A4 | Mediates metabolism to N-desethyl metabolite | Human Liver Microsomes | fda.gov |

In Vitro Metabolism Studies Using Liver Microsomes and Slices

In vitro metabolism studies have been crucial in elucidating the metabolic fate of dorzolamide. nih.gov Using liver microsomes from Sprague-Dawley rats, researchers demonstrated that dorzolamide is metabolized to an N-deethylated form. nih.gov This metabolic activity was dependent on an NADPH-generating system and was inhibited by classic cytochrome P450 inhibitors, confirming the role of CYP enzymes. nih.gov

The N-deethylase activity was primarily localized to the liver microsomes, with no detectable metabolism in the 10,000g supernatant from other tissues such as the small intestine, brain, heart, lung, kidney, and spleen, nor in the cytosol fraction of the liver. nih.gov Studies with human liver microsomes further confirmed that these subcellular fractions are a valuable tool for evaluating drug metabolism and have been used to identify the specific human CYP isoenzymes involved in dorzolamide's biotransformation. fda.govnih.gov

Elimination Processes in Preclinical Species

The primary route of elimination for dorzolamide and its metabolite is through renal excretion. nih.gov In rats, a significant portion of the administered dose is excreted in the urine as both unchanged drug and the N-deethylated metabolite. fda.gov Specifically, urinary excretion accounted for 38.6% of the dose as unchanged dorzolamide and 45.0% as the N-desethyl metabolite. fda.gov In contrast, in dogs, renal excretion of the unchanged drug is the predominant route of elimination. fda.gov

Preclinical Drug-Drug Interaction Studies

Preclinical studies have been conducted to assess the potential for drug-drug interactions with dorzolamide. One such study investigated the effect of dorzolamide on the metabolism of timolol (B1209231) in human liver microsomes. fda.gov The results indicated that dorzolamide, at concentrations up to 200 µM, did not interfere with the metabolism of timolol. fda.gov This suggests a low potential for metabolic drug interactions between these two co-administered ophthalmic agents at the level of hepatic metabolism.

Advanced Analytical and Bioanalytical Methodologies in Dorzolamide Research

Chromatographic Techniques for Assay and Purity Analysis

Chromatography is a cornerstone for the separation and quantification of dorzolamide (B1670892) hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, though others like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) also find specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., RP-HPLC with UV detection)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most widely employed method for the assay and purity analysis of dorzolamide hydrochloride. nih.gov Numerous studies focus on developing and validating simple, rapid, and cost-effective RP-HPLC methods for its quantification in ophthalmic dosage forms. nih.govijiset.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijiset.comsmec.ac.in

Method development involves the meticulous optimization of several parameters, including the mobile phase composition, pH, column type, flow rate, and detection wavelength. nih.gov A common approach utilizes a C18 column and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.govresearchgate.netingentaconnect.com The pH of the mobile phase is often acidic, around 2.5 to 3.5, to ensure good peak shape and retention. nih.govijiset.comresearchgate.net UV detection is frequently performed at wavelengths around 254 nm, where dorzolamide exhibits significant absorbance. nih.govresearchgate.nettcichemicals.com

Validation studies have consistently demonstrated the reliability of these methods. Linearity is typically established over a wide concentration range, with correlation coefficients (R²) close to 0.999. tandfonline.com Accuracy is confirmed through recovery studies, with results generally falling within 98-102%. ijiset.comtandfonline.com Precision, assessed through intra- and inter-day variability, shows low relative standard deviation (RSD) values, often less than 2%. ijiset.com The sensitivity of these methods is highlighted by low LOD and LOQ values, making them suitable for detecting trace impurities. nih.govijiset.com For instance, one validated method reported an LOD of 0.0405 µg/mL and an LOQ of 0.1226 µg/mL. nih.gov

Beyond standard RP-HPLC, specialized chiral HPLC methods have been developed to separate and quantify the enantiomers of dorzolamide, (4S,6S)-dorzolamide and its (4R,6R) enantiomer. researchgate.netbohrium.com These methods are critical for controlling the enantiomeric purity of the drug substance, as different enantiomers can have distinct biological activities. bohrium.com One such method utilized a coated cellulose (B213188) phenylcarbamate chiral stationary phase with a mobile phase of n-hexane and 2-propanol. researchgate.netbohrium.com

Table 1: Examples of Validated RP-HPLC Methods for Dorzolamide Hydrochloride Analysis

| Parameter | Method 1 nih.gov | Method 2 ijiset.com | Method 3 (Chiral) tandfonline.comresearchgate.net |

|---|---|---|---|

| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C8 (250 mm x 4.6 mm, 10 µm) | Coated Cellulose Phenylcarbamate (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v) | Acetonitrile : Phosphate buffer (pH 3.5) (80:20 v/v) | n-hexane : 2-propanol (50:50 v/v) with 0.1% diethylamine |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 254 nm | 254 nm |

| Retention Time | Not Specified | 5.15 ± 0.02 min | Not Specified |

| Linearity Range | Not Specified | 50-250 ppm | 0.5–10 µg/mL ((4S,6S)) / 0.2–5 µg/mL ((4R,6R)) |

| LOD | 0.0405 µg/mL | 0.393 µg/mL | 0.2 µg/mL ((4S,6S)) / 0.1 µg/mL ((4R,6R)) |

| LOQ | 0.1226 µg/mL | 1.193 µg/mL | 0.5 µg/mL ((4S,6S)) / 0.2 µg/mL ((4R,6R)) |

Applications of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the predominant technique, Thin-Layer Chromatography (TLC) also serves as a valuable analytical tool in dorzolamide research. TLC-densitometry methods have been developed for the simultaneous determination of dorzolamide hydrochloride and other drugs, such as timolol (B1209231) maleate (B1232345), in ophthalmic preparations. irispublishers.comirispublishers.com This technique allows for the separation of the compounds on a TLC plate, followed by quantification based on the density of the separated spots. irispublishers.com For instance, a reported method used a mobile phase of ethyl acetate-methanol-ammonia (5:3:0.5) on silica (B1680970) gel 60 F254 plates for effective separation. irispublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of substances, particularly in complex matrices. In the context of dorzolamide, GC-MS has been applied in screening for diuretics in human urine. researchgate.net The high sensitivity and specificity of mass spectrometric detection make GC-MS suitable for bioanalytical applications, such as monitoring for the presence of the drug and its metabolites for clinical or doping control purposes. researchgate.netnih.gov

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of dorzolamide hydrochloride. UV-Visible, FTIR, and NMR spectroscopy each provide unique and complementary information about the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Stability Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method frequently used for the quantification of dorzolamide hydrochloride in bulk and pharmaceutical dosage forms. psu.edu The method is based on the principle that the drug absorbs UV radiation at specific wavelengths. psu.edu In aqueous solutions or methanol (B129727), dorzolamide hydrochloride typically exhibits an absorbance maximum (λmax) around 253-254 nm. ijiset.compsu.edumedjpps.com Studies have also reported other absorbance maxima at approximately 203 nm and 257 nm in methanol. medjpps.comppj.org.ly

Derivative spectrophotometry, including first- and second-order derivative techniques, can be employed to enhance specificity and resolve overlapping spectra in multi-component formulations, such as those containing both dorzolamide and timolol maleate. psu.eduresearchgate.netcolab.ws By measuring the amplitude of derivative peaks at specific wavelengths, simultaneous quantification can be achieved without prior separation. researchgate.net For example, a first-order derivative method successfully separated the overlapping peaks of dorzolamide and timolol by measuring the peak amplitude at 251.80 nm for dorzolamide. researchgate.net These spectrophotometric methods are validated for linearity, with Beer's law often being obeyed in a concentration range of approximately 3-24 µg/ml. psu.edu Due to its simplicity, UV-Vis spectroscopy is also a valuable tool for stability monitoring and for determining drug release in in-vitro studies. medjpps.comresearchgate.net

Table 2: UV-Vis Spectroscopic Data for Dorzolamide Hydrochloride

| Method | Solvent | Reported λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Zero-Order | Distilled Water | 253 | 3-24 | psu.edu |

| First-Order Derivative | Distilled Water | 238 | 3-24 | psu.edu |

| Second-Order Derivative | Distilled Water | 278 | 3-24 | psu.edu |

| Zero-Order | Methanol | 203, 253, 257 | Not Specified | medjpps.comppj.org.ly |

| Zero-Order | Water | 253.5 | 50-250 ppm | ijiset.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical elucidation of dorzolamide hydrochloride. medjpps.comppj.org.ly While less sensitive than other methods, NMR provides detailed information about the molecular structure by analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). ppj.org.lynih.gov This information is critical for confirming the compound's complex structure, which includes two chiral centers. google.com

¹H NMR spectra provide data on the number of different types of protons, their connectivity, and their spatial arrangement. ppj.org.ly For dorzolamide, specific chemical shifts (δ) and coupling constants can be assigned to the protons of the ethylamino group, the methyl group, and the thienothiopyran ring system. google.com ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. wdh.ac.id Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further help in confirming the correct assignment of chemical shifts and elucidating the relative stereochemistry of the chiral centers. utupub.fi The detailed structural data from NMR is essential for confirming the synthesis of the correct stereoisomer, (4S,6S), which is the active form of the drug. google.comutupub.fi

Table 3: Reported NMR Chemical Shifts (δ) for Dorzolamide Hydrochloride

| Nucleus | Reported Chemical Shifts (ppm) in DMSO-d₆ | Reference |

|---|---|---|

| ¹H NMR | 9.91 (br s, 1H), 9.63 (br s, 1H), 8.21 (s, 2H), 8.02 (s, 1H), 4.68 (br s, 1H), 4.37 (m, 2H), 3.19 (br s, 1H), 3.04 (br s, 1H), 2.80 (d, 1H), 2.55 (m, 1H), 1.39 (d, 3H), 1.29 (d, 3H) | google.com |

| ¹³C NMR | 149.6, 141.8, 137.3, 130.6, 51.5, 49.1, 40.7, 30.6, 11.1, 9.9 | wdh.ac.id |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD)) for Material Science Insights in Formulations

The solid-state properties of an active pharmaceutical ingredient (API) are critical for the formulation development, manufacturing, and stability of a drug product. For Dorzolamide hydrochloride, (+/-)-(cis)-, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) have been instrumental in identifying and characterizing its various solid forms, including polymorphs and amorphous states. This understanding is crucial for ensuring consistent quality and performance of its ophthalmic formulations.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for detecting thermal events like melting, crystallization, and glass transitions, which are characteristic of different solid-state forms. In the case of dorzolamide hydrochloride, DSC has been used to distinguish between its crystalline and amorphous forms. For instance, a study identified an endothermic peak for dorzolamide at approximately 276.9°C, corresponding to its melting point. nih.gov In contrast, the amorphous form of dorzolamide hydrochloride exhibits a different thermal profile, characterized by an exothermic peak between 130°C and 180°C, followed by an endothermic peak at about 284°C. researchgate.net

The existence of multiple polymorphic forms of dorzolamide hydrochloride has been a subject of detailed investigation, as different polymorphs can exhibit distinct physicochemical properties. Patents have described several crystalline forms, including Form II and Form IV. Form II is an anhydrous crystalline form that can be obtained by heating the amorphous form. researchgate.net Form IV, on the other hand, is characterized by a DSC thermogram with two endothermic peaks, one at approximately 174°C and another in the range of 278°C to 281°C. researchgate.net This form has been identified as an N,N-dimethylacetamide solvate. researchgate.net

Further research has identified other polymorphic forms, designated as Form A and Form B, which are interconvertible and represent a monotropic polymorphic system. nih.gov Form A is an anhydrous form, while Form B is a monohydrate. nih.govnih.gov The differentiation of these forms is readily achieved through their distinct thermal behaviors and diffraction patterns. nih.govnih.gov

Powder X-ray Diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. The diffraction pattern is unique to a specific crystalline solid. PXRD has been fundamental in elucidating the different solid-state forms of dorzolamide hydrochloride. The amorphous form is characterized by the absence of sharp peaks in its PXRD pattern, indicating a lack of long-range molecular order. researchgate.net

In contrast, the crystalline forms exhibit characteristic diffraction peaks at specific 2θ angles. For example, Form IV of dorzolamide hydrochloride is defined by a PXRD pattern with prominent peaks at approximately 8.5°, 11.4°, 15.9°, and 18.7° ±0.2° 2θ. researchgate.net Other polymorphic forms, such as Form A and Form B, also have unique PXRD patterns that allow for their unambiguous identification. nih.gov The study of these patterns is essential for controlling the solid form of dorzolamide hydrochloride during manufacturing to ensure batch-to-batch consistency.

The insights gained from DSC and PXRD are not limited to the pure API but are also crucial for understanding the API's behavior within a formulation. For example, when dorzolamide hydrochloride is incorporated into nanoparticle formulations, PXRD and DSC studies have shown a decrease in the crystallinity of the drug, which can influence its release profile. nih.gov DSC has also been used to study the compatibility of dorzolamide hydrochloride with various excipients in formulations by observing changes in the thermal profiles of the individual components versus the mixture. nih.govnih.gov

The following data tables summarize the key thermal analysis findings for different forms of dorzolamide hydrochloride as reported in the scientific literature.

Table 1: Differential Scanning Calorimetry (DSC) Data for Dorzolamide Hydrochloride Forms

| Form | Thermal Event | Temperature (°C) | Reference |

| Pure Drug | Endothermic Peak (Melting) | ~276.9 | nih.gov |

| Amorphous | Exothermic Peak | ~130 - 180 | researchgate.net |

| Endothermic Peak | ~284 | researchgate.net | |

| Form IV | Endothermic Peak | ~174 | researchgate.net |

| Endothermic Peak | ~278 - 281 | researchgate.net |

Table 2: Powder X-ray Diffraction (PXRD) Data for Dorzolamide Hydrochloride Crystalline Forms (Characteristic Peaks at 2θ)

| Form | Peak 1 | Peak 2 | Peak 3 | Peak 4 | Additional Peaks | Reference |

| Form IV | 8.5° | 11.4° | 15.9° | 18.7° | 12.3°, 16.6°, 17.1°, 18.1°, 20.7°, 21.0° | researchgate.net |

Pharmaceutical Formulation Science and Drug Delivery Research

Development of Advanced Ocular Drug Delivery Systems

Innovations in formulation science have led to several advanced ocular drug delivery platforms for dorzolamide (B1670892) hydrochloride, designed to improve drug retention, permeation, and provide sustained release at the target site.

Nanotechnology-based carriers have been extensively investigated to enhance the ocular delivery of dorzolamide. researchgate.netnih.gov These systems offer advantages like sustained drug release and improved corneal permeation. researchgate.netnih.gov

Polymeric Nanoparticles (PNPs): PNPs are considered a highly promising system for dorzolamide delivery due to their ability to provide controlled and sustained release, which is ideal for managing chronic conditions. researchgate.net Studies using polymers like Eudragit RS 100 and RL 100 have successfully produced dorzolamide-loaded nanoparticles via methods such as quasi-emulsion solvent diffusion and emulsification sonication. pharmacreations.comasiapharmaceutics.inforesearchgate.netwisdomlib.org These nanoparticles demonstrate a prolonged release profile, with some formulations providing sustained release over 48 hours. pharmacreations.com The use of natural, water-soluble polymers like 6-O-carboxymethyl chitosan (B1678972) (OCM-CS) has also been explored, showing improved entrapment efficiency and bioavailability compared to standard chitosan nanoparticles. scienceopen.com

Solid Lipid Nanoparticles (SLNs): SLNs represent another effective carrier for dorzolamide, offering a well-balanced and significant controlled release profile. researchgate.net Research involving the ultrasonic emulsification method to create dorzolamide-loaded SLNs has yielded particles with high encapsulation efficiency (80.47%). nih.gov These formulations exhibit a biphasic release pattern, with an initial burst release followed by a controlled release over several hours. nih.gov

Niosomes: Niosomes, which are vesicles composed of non-ionic surfactants, have been successfully formulated as ocular carriers for dorzolamide hydrochloride. nih.govmui.ac.irnih.gov Prepared using techniques like mechanical shaking followed by sonication or the thin-film hydration method, these vesicles can effectively entrap the drug. nih.govmui.ac.irtandfonline.com Niosomal formulations significantly reduce the cumulative drug release compared to a standard solution, highlighting their potential for prolonged drug delivery at the ocular surface. nih.govafricaresearchconnects.com

Nanoemulsions: Nanoemulsions are potent vehicles for ophthalmic drug delivery due to their ability to sustain drug effects and penetrate deeper layers of the ocular structure. nih.govresearchgate.netnih.gov Dorzolamide hydrochloride has been formulated into ocular nanoemulsions with high therapeutic efficacy and a prolonged effect. nih.govnih.gov These systems, often developed by constructing pseudoternary-phase diagrams, show acceptable physicochemical properties and slow drug release. nih.govnih.gov

Cyclodextrin (B1172386) complexation is a key strategy to improve the physicochemical properties of dorzolamide, particularly its aqueous solubility at physiological pH. nih.gov The limited solubility of dorzolamide necessitates a low pH (around 5.65) in conventional formulations, which can cause irritation. nih.gov

By forming inclusion complexes with cyclodextrin derivatives, such as randomly methylated beta-cyclodextrin (B164692) (RM-β-CD) and gamma-cyclodextrin (B1674603) (γCD), it is possible to formulate dorzolamide in low-viscosity solutions at a more comfortable physiological pH of 7.45. researchgate.netnih.govresearchgate.net These cyclodextrin-based formulations have demonstrated topical availability comparable to commercial eye drops. nih.gov Furthermore, developing aqueous suspensions of self-assembled dorzolamide-cyclodextrin microparticles can prolong the drug's contact time with the eye's surface, enhancing corneal penetration and sustaining high drug concentrations in both the anterior and posterior segments of the eye for up to 24 hours. nih.govarvojournals.org

To prolong the precorneal residence time of dorzolamide and improve its bioavailability, stimuli-responsive in situ gelling systems and polymeric films have been developed. ijpsr.comresearchgate.netnih.govresearchgate.net

In Situ Gelling Systems: These systems are liquid upon instillation and transform into a gel in the eye, typically in response to temperature or pH changes. ijpsr.comnih.gov Thermo-sensitive in situ gels using polymers like poloxamers, often combined with viscosity enhancers like hydroxypropyl methylcellulose (B11928114) (HPMC), have been formulated for dorzolamide hydrochloride. ijpsr.com These gels provide a sustained release profile, offering a better alternative to conventional eye drops. ijpsr.com Additionally, novel in situ gel nanoemulsion systems, utilizing the thermoreversible gelling properties of Poloxamer 407, have shown superior pharmacodynamic activity compared to both standard solutions and simple in situ gels. researchgate.nettandfonline.com Formulations based on pH-responsive polymers like Carbopol have also been investigated, gelling upon contact with the tear fluid's physiological pH to sustain drug release for up to 24 hours. nih.gov

Polymeric Films: Ocular films or inserts are another approach to achieve sustained release. Dorzolamide hydrochloride has been incorporated into matrix-based polymeric films using polymers like HPMC, Eudragit RS 100, and Eudragit RL 100 through evaporation/molding techniques. sphinxsai.comresearchgate.net These films, with plasticizers like PEG 400, demonstrate good physicochemical properties and can sustain drug release for as long as 24 hours. sphinxsai.comresearchgate.net Biodegradable and bioadhesive polymers such as chitosan and carboxymethyl cellulose (B213188) have also been used to create ophthalmic implants that provide extended drug delivery. turkjps.orgnih.gov

Physicochemical and Biopharmaceutical Characterization of Formulations

The efficacy of novel dorzolamide hydrochloride formulations is dependent on their physicochemical and biopharmaceutical properties, which are rigorously evaluated during development.

The particle size, zeta potential, and morphology of nanoparticulate systems are critical parameters influencing their stability, ocular tolerability, and interaction with biological membranes.

Particle Size: For ocular formulations, a small particle size is crucial to avoid irritation. nih.gov Research has consistently produced dorzolamide nanoparticles well within a suitable range for ophthalmic administration. Polymeric nanoparticles have been formulated with sizes ranging from 65 nm to 395 nm. asiapharmaceutics.inforesearchgate.netwisdomlib.org Niosomal preparations have shown Z-average sizes between 25.9 nm and 165.5 nm, while other studies reported average sizes around 300 nm. nih.govmui.ac.irafricaresearchconnects.com Nanoliposomes have been developed with particle sizes below 100 nm. nih.gov Microsponges formulated for ocular use have a mean particle size of approximately 2 μm. wjbphs.com

Zeta Potential: Zeta potential indicates the surface charge of the nanoparticles, which affects the stability of the dispersion and mucoadhesion. Dorzolamide-loaded polymeric nanoparticles have been shown to possess a positive zeta potential, with values ranging from +19 mV to +43.03 mV, which can enhance interaction with the negatively charged ocular surface. asiapharmaceutics.inforesearchgate.netresearchgate.net Conversely, niosomal formulations have exhibited a negative zeta potential. nih.govafricaresearchconnects.com Microsponges have also been found to have a negative zeta potential of -12.4 mV. wjbphs.com

Morphology: Morphological analysis, typically performed using scanning electron microscopy (SEM) or transmission electron microscopy (TEM), confirms the shape and surface characteristics of the nanoparticles. Studies have shown that dorzolamide-loaded polymeric nanoparticles and niosomes are discrete and spherical in shape. pharmacreations.comnih.govresearchgate.net

Table 1: Physicochemical Properties of Dorzolamide Hydrochloride Nanoparticulate Formulations

| Formulation Type | Polymer/Surfactant | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |

|---|---|---|---|---|

| Polymeric Nanoparticles | Eudragit RS 100 / RL 100 | 65 - 395 | +19 to +42 | asiapharmaceutics.inforesearchgate.net |

| Polymeric Nanoparticles | Chitosan / Dextran Sulphate | 172.3 - 182.63 | +36.46 to +43.03 | researchgate.net |

| Niosomes | Span 20, 40, 60, 85 / Cholesterol | 25.9 - 165.5 | Negative | nih.govafricaresearchconnects.com |

| Niosomes | Span 60 / Cholesterol | ~300 | Not specified | mui.ac.ir |

| Nanoliposomes | Soya Phosphatidylcholine / Cholesterol | < 100 | +10.3 to +12.8 | nih.gov |

| Microsponges | Not specified | ~2000 (2 µm) | -12.4 | wjbphs.com |

Entrapment efficiency (%EE) is a crucial parameter that measures the percentage of the initial drug that is successfully encapsulated within the delivery system. High entrapment is desirable to ensure an adequate amount of drug is delivered.

Research has shown that the entrapment of dorzolamide hydrochloride can be influenced by formulation variables such as the type and concentration of polymers or surfactants, and the lipid-to-drug ratio. asiapharmaceutics.infomui.ac.irnih.gov For polymeric nanoparticles made with Eudragit polymers, increasing the polymer concentration generally leads to a higher percentage of drug entrapment. asiapharmaceutics.inforesearchgate.net In niosomal systems, entrapment efficiencies have been reported to be as high as 97.66%, depending on the composition of surfactants and cholesterol. nih.govafricaresearchconnects.com In some cases, increasing the cholesterol content and the total lipid concentration has been shown to remarkably increase drug encapsulation within niosomes. nih.gov Similarly, dorzolamide-loaded microsponges have demonstrated a high entrapment efficiency of 85%. wjbphs.com

Table 2: Entrapment Efficiency of Dorzolamide Hydrochloride in Various Formulations

| Formulation Type | Key Components | Entrapment Efficiency (%) | Reference(s) |

|---|---|---|---|

| Niosomes | Span/Cholesterol/DCP/Tween | 34.81 - 97.66 | nih.gov |

| Niosomes | Span 60/Cholesterol | Max: 47.7 (phosphate gradient method) | nih.gov |

| Polymeric Nanoparticles | Eudragit RS 100 | 50 - 92 | wisdomlib.org |

| Polymeric Nanoparticles | Eudragit RL 100 | 41 - 82 | wisdomlib.org |

| Proniosomal Gels | Span 40/Cholesterol/L-α-lecithin | Variable, dependent on component ratios | nih.gov |

| Microsponges | Not specified | 85 | wjbphs.com |

| Solid Lipid Nanoparticles | Not specified | 80.47 | nih.gov |

In Vitro Drug Release Kinetics and Mechanism Studies

The in vitro release of dorzolamide hydrochloride from various advanced drug delivery systems has been extensively investigated to understand the kinetics and mechanisms governing its release, aiming for sustained ocular delivery. These studies are crucial for designing formulations that can prolong the drug's residence time at the site of action and improve its therapeutic efficacy.

Researchers have explored numerous formulation strategies, including niosomes, microsponges, in situ gels, and polymeric implants. The release profiles from these formulations are typically compared against a simple drug solution, which generally exhibits rapid and complete release. wjbphs.com